Product packaging for Bis[(4-chlorophenyl)methyl]diselane(Cat. No.:CAS No. 56344-11-7)

Bis[(4-chlorophenyl)methyl]diselane

Cat. No.: B13962802
CAS No.: 56344-11-7
M. Wt: 409.1 g/mol
InChI Key: OQHKLTZDVVSTAZ-UHFFFAOYSA-N
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Description

Contextualizing Organoselenium Compounds in Modern Chemical Research

Initially recognized for its toxicity, selenium's role as an essential micronutrient for many organisms, including humans, is now well-established. tandfonline.com This understanding has propelled research into organoselenium compounds, which are now recognized for their potential in medicinal chemistry and materials science. tandfonline.comnih.govnih.gov The unique properties of the selenium atom, when incorporated into organic frameworks, can confer novel biological activities and chemical functionalities. nih.gov Researchers are actively developing new, stable organoselenium compounds for a range of biomedical applications, including as antioxidants, enzyme inhibitors, and antimicrobial agents. tandfonline.comrsc.org

The field has moved beyond simply mimicking the antioxidant properties of naturally occurring selenoenzymes to designing synthetic organoselenium compounds with a wide array of biological activities. tandfonline.comnih.gov These compounds have shown promise as anticancer, antiviral, antidiabetic, and anti-inflammatory agents. tandfonline.comnih.gov

Significance of Diselane (B1234466) Architectures in Contemporary Chemistry

Within the vast family of organoselenium compounds, those possessing a diselane (Se-Se) bond are of particular interest. The diselane moiety is a key structural feature that often imparts significant biological activity. Diaryl diselenides, for example, are known to exhibit a range of pharmacological effects.

The reactivity of the diselane bond is central to its biological significance. These compounds can act as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which plays a crucial role in protecting cells from oxidative damage. mdpi.com This mimetic activity is a key driver in the exploration of diselenides as potential therapeutic agents. The search for new organodiselenides for biological testing remains an active area of research. nih.gov

Historical Development and Contemporary Relevance of Bis[(4-chlorophenyl)methyl]diselane Investigations

This compound is a specific organoselenium compound that has emerged from the broader study of diselenides. Its structure features two (4-chlorophenyl)methyl groups attached to a diselane core.

While specific historical milestones for this compound are not extensively documented in readily available literature, its investigation is intrinsically linked to the advancements in the synthesis and characterization of organoselenium compounds. The contemporary relevance of this and related compounds is underscored by the ongoing search for new molecules with tailored biological activities. For instance, various derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione (B14270674) have been synthesized and evaluated as potential inhibitors of bacterial cell wall biosynthesis. researchgate.net The exploration of such compounds highlights the continued interest in molecules containing the 4-chlorophenyl moiety in medicinal chemistry.

Below is a table summarizing key properties of Bis(4-chlorophenyl)diselane:

PropertyValue
CAS Number 20541-49-5
Molecular Formula C12H8Cl2Se2
Molecular Weight 381.0 g/mol
Appearance Yellow crystalline powder
Boiling Point 192 °C @ 2 Torr
Melting Point 89 °C

This data is compiled from various chemical databases. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Cl2Se2 B13962802 Bis[(4-chlorophenyl)methyl]diselane CAS No. 56344-11-7

Properties

CAS No.

56344-11-7

Molecular Formula

C14H12Cl2Se2

Molecular Weight

409.1 g/mol

IUPAC Name

1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

OQHKLTZDVVSTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 4 Chlorophenyl Methyl Diselane

Established Synthetic Routes to Bis[(4-chlorophenyl)methyl]diselane

Reduction-Alkylation Approaches for Diselane (B1234466) Formation

A cornerstone in the synthesis of symmetrical diselenides like this compound is the reduction of elemental selenium to form a diselenide anion (Se₂²⁻), which is then alkylated with a suitable electrophile. researchgate.net This two-step, one-pot process is widely employed due to its efficiency and the ready availability of the starting materials.

The reduction of elemental selenium can be accomplished using various reducing agents. researchgate.net Common choices include sodium borohydride (B1222165) (NaBH₄), sodium hydride (NaH), and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netnih.gov The reaction of elemental selenium with sodium borohydride, for instance, initially forms sodium diselenide (Na₂Se₂), which can be further reduced to sodium selenide (B1212193) (Na₂Se) depending on the stoichiometry. nih.govresearchgate.net For the synthesis of diselenides, controlling the reaction conditions to favor the formation of the diselenide anion is crucial. researchgate.net

Once the diselenide anion is generated in situ, it readily undergoes a nucleophilic substitution reaction with an appropriate alkylating agent. In the case of this compound, the electrophile is 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride). The reaction proceeds via an Sₙ2 mechanism, where the diselenide anion displaces the halide to form the desired diselane.

A typical procedure involves the reaction of aryl or alkyl halides with magnesium and elemental selenium. researchgate.net Another approach utilizes the reduction of elemental selenium with sodium hydroxide (B78521) and hydrazine hydrate to generate sodium diselenide, which is then reacted with alkyl or aryl halides to produce symmetrical diselenides in modest to good yields. researchgate.net The choice of solvent can also influence the reaction outcome, with solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being commonly used. researchgate.netunamur.be

Table 1: Comparison of Reducing Agents for Diselenide Synthesis

Reducing Agent Precursor Product Key Features
Sodium Borohydride (NaBH₄) Elemental Selenium Dialkyl Diselenides/Selenides Chemoselectivity is dependent on the NaBH₄ to selenium ratio. researchgate.netrsc.org
Sodium Hydride (NaH) Elemental Selenium Sodium Diselenide (Na₂Se₂) Reduces selenium to sodium diselenide but not typically to sodium selenide. unamur.bescispace.com
Hydrazine Hydrate (N₂H₄·H₂O) / NaOH Elemental Selenium Sodium Diselenide Used to generate sodium diselenide for subsequent alkylation. researchgate.net

Photochemical and Catalytic Pathways in Diselane Synthesis

In recent years, photochemical and catalytic methods have emerged as powerful alternatives for the synthesis of organoselenium compounds, offering milder reaction conditions and improved selectivity. nih.govnih.gov Visible light-promoted reactions, for instance, can facilitate the formation of C-Se bonds without the need for metal catalysts or strong oxidants. rsc.org

Photochemical approaches often involve the generation of selanyl (B1231334) radicals from diselenides, which can then react with suitable substrates. nih.gov For example, the photoinduced reaction of diaryl diselenides with triarylbismuthines can produce unsymmetrical diaryl selenides. nih.govnih.gov While this specific example leads to selenides, the underlying principle of generating selenium-centered radicals under photoirradiation can be adapted for diselenide synthesis.

Catalytic methods for diselenide synthesis often employ transition metals like copper. nih.govrsc.org For example, a CuO nanopowder-catalyzed coupling reaction of aryl, alkyl, and heteroaryl iodides with elemental selenium has been reported to produce symmetrical diselenides in good to excellent yields. nih.gov Gold-catalyzed reactions of aryl diselenides with alkynes have also been developed, leading to the formation of 1,2-bis(arylselanyl)ethenes. mdpi.com These catalytic systems offer high efficiency and can often be performed under mild conditions. nih.govrsc.org

Synthesis of Symmetrical and Unsymmetrical Analogues of this compound

The synthesis of symmetrical diselenides, such as this compound, is typically straightforward, often involving the reaction of two equivalents of an alkylating agent with a diselenide source. researchgate.netnih.gov For instance, reacting 4-chlorobenzyl halide with in situ generated sodium diselenide would yield the symmetrical product. researchgate.net

The synthesis of unsymmetrical diselenides presents a greater challenge due to the potential for the formation of a mixture of symmetrical and unsymmetrical products. researchgate.net One common strategy involves the reaction of a pre-formed organoselenolate (RSe⁻) with a selanyl halide (R'SeX). wikipedia.org Alternatively, the reaction of an arylselenyl bromide with an aryl Grignard reagent can also lead to unsymmetrical diaryl selenides.

Another approach for unsymmetrical diselenide synthesis is the reaction of an alkyl halide with diphenyl diselenide mediated by indium(I) iodide, which proceeds in a one-pot fashion. scispace.com Additionally, photoinduced reactions of diaryl diselenides with triarylbismuthines have been shown to produce unsymmetrical diaryl selenides. nih.gov A metal-free, atom-economical method involves the reaction of arylhydrazines with a stoichiometric amount of diselenides. researchgate.net

Precursor Chemistry and In Situ Generation of Selenide Anions

The generation of selenide (Se²⁻) or diselenide (Se₂²⁻) anions is a critical step in many synthetic routes to diselenides. researchgate.netnih.gov These nucleophilic species are typically generated in situ from elemental selenium due to the instability and unpleasant odor of their protonated forms (H₂Se and H₂Se₂). wikipedia.org

Several methods exist for the reduction of elemental selenium. As previously mentioned, sodium borohydride is a common choice, and the stoichiometry can be adjusted to favor the formation of either the selenide or diselenide anion. nih.govresearchgate.net Sodium hydride is also effective in reducing selenium to sodium diselenide. unamur.bescispace.com The reaction of elemental selenium with sodium in liquid ammonia (B1221849) is another established method. researchgate.net

The choice of solvent can play a significant role in the generation and reactivity of these anions. For example, sodium hydride in dimethylformamide (DMF) is a known system for generating selenide anions. researchgate.net The use of phase-transfer catalysts can also facilitate the reaction between the aqueous solution of the selenide anion and the organic phase containing the alkylating agent.

Recently, more sustainable methods for generating selenide anions have been explored. For instance, the reduction of elemental selenium using sodium hydroxymethanesulfinate (rongalite) in water has been reported. arkat-usa.org

Table 2: Common Precursors for Selenide Anion Generation

Precursor Reducing Agent Generated Species Notes
Elemental Selenium Sodium Borohydride Sodium Selenide/Diselenide The product ratio can be controlled by stoichiometry. nih.govresearchgate.net
Elemental Selenium Sodium Hydride Sodium Diselenide Primarily forms the diselenide. unamur.bescispace.com
Elemental Selenium Sodium in liquid ammonia Sodium Selenide A classic method for generating selenide anions. researchgate.net
Sodium Selenite Titanium(III) Chloride Elemental Selenium (nanoparticles) A method for producing selenium nanoparticles, not directly for selenide anions in synthesis. ijert.org

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organoselenium compounds to minimize environmental impact and improve safety. nih.gov This includes the use of less toxic reagents, alternative energy sources, and environmentally benign solvents. nih.govresearchgate.net

One key aspect is the direct utilization of elemental selenium, which is a low-cost, stable, and relatively non-toxic starting material. researchgate.net Methodologies that avoid the pre-formation of highly toxic and odorous reagents like hydrogen selenide are preferred.

The use of greener solvents is another important consideration. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) are being explored as alternatives to traditional volatile organic solvents. researchgate.netscribd.com For instance, the on-water reduction of elemental selenium has been demonstrated. arkat-usa.org

Alternative energy sources such as microwave irradiation, ultrasound, and visible light are also being employed to promote reactions under milder conditions and often with higher efficiency. nih.govrsc.org Photochemical syntheses, in particular, offer a metal-free and often catalyst-free approach to C-Se bond formation. rsc.orgnih.gov The development of catalytic systems, especially those using earth-abundant and non-toxic metals, is also a key area of research in green organoselenium chemistry. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Bis 4 Chlorophenyl Methyl Diselane

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis (e.g., ¹H, ¹³C, ⁷⁷Se NMR Chemical Shift Analysis and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Bis[(4-chlorophenyl)methyl]diselane, providing detailed information about the hydrogen, carbon, and selenium atomic environments.

¹H NMR: The proton NMR spectrum offers a clear confirmation of the compound's symmetrical structure. In a study by Wang et al., the aromatic protons of the two 4-chlorophenyl rings appear as a quartet between δ 7.05-7.33 ppm. This pattern, indicative of an AA'BB' spin system, is characteristic of para-substituted benzene (B151609) rings. A sharp singlet is observed at δ 3.82 ppm, which integrates to four protons and corresponds to the two equivalent methylene (B1212753) (CH₂) groups linking the aromatic rings to the selenium atoms. The symmetry of the molecule results in the chemical equivalence of the two methylene groups and the two aromatic rings.

¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the surveyed literature, the expected spectrum for this symmetrical molecule would feature four distinct signals for the aromatic carbons (one for the chlorine-bearing carbon, one for the methylene-substituted carbon, and two for the remaining CH carbons) and one signal for the equivalent methylene carbons.

⁷⁷Se NMR: The ⁷⁷Se nucleus, with a spin of ½ and a wide chemical shift range, is highly sensitive to its electronic environment, making ⁷⁷Se NMR a powerful tool for characterizing selenium-containing compounds. nih.gov The chemical shift is a suitable probe for the chemical environment within the molecule. mdpi.com For a compound identified as 1,2-bis[bis(4-chlorophenyl)methyl]diselane, which possesses a more complex structure, a ⁷⁷Se chemical shift was reported at δ 528.5 ppm (relative to dimethyl selenide). mdpi.com Generally, ⁷⁷Se NMR chemical shifts for diselenides are found over a broad range, and the specific value is influenced by the substituents attached to the selenium atoms. nih.gov

Interactive Table: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)Reference
¹H7.05-7.33QuartetAromatic (8H)8.61
¹H3.82SingletCH₂Se (4H)-
⁷⁷Se528.5*-Se-Se- mdpi.com

*Data reported for the related but structurally distinct compound 1,2-bis[bis(4-chlorophenyl)methyl]diselane.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, measured on a KBr disc, shows weak absorptions corresponding to aromatic C-H stretching (3046 cm⁻¹) and aliphatic C-H stretching of the methylene groups (2914 and 2860 cm⁻¹). A medium intensity band at 821 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. The spectrum also displays a medium intensity band at 480 cm⁻¹, which can be assigned to the Se-Se bond stretching vibration, a key indicator of the diselenide linkage.

Interactive Table: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
3046WeakAromatic C-H Stretch
2914WeakAliphatic C-H Stretch (CH₂)
2860WeakAliphatic C-H Stretch (CH₂)
821Mediump-Substituted Ring C-H Bend
716MediumC-Cl Stretch
480MediumSe-Se Stretch

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of the molecule, which helps in verifying its structure. For many organodiselenides, the molecular ion peak can be weak. The fragmentation patterns are often complex due to the presence of multiple selenium isotopes with distinct natural abundances.

The expected fragmentation for this compound would involve cleavage of the Se-Se and C-Se bonds. Key expected fragments would include:

The 4-chlorobenzyl radical cation, [C₇H₆Cl]⁺•: This fragment would have a characteristic isotopic pattern with major peaks at m/z 125 and 127, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The seleno-benzyl fragment, [C₇H₆ClSe]⁺•: This would show a complex pattern due to both chlorine and selenium isotopes.

Homolytic cleavage of the Se-Se bond: This would lead to the [M/2]⁺• fragment, corresponding to the 4-chlorobenzylselanyl radical, [C₇H₆ClSe]⁺•.

In studies of a related, more sterically hindered diselenide, the most intense fragment corresponded to the radical formed by the cleavage of the C-Se bond.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

Fragment StructureFormulaExpected m/zNotes
4-chlorobenzyl cation[C₇H₆Cl]⁺125 / 127Isotopic pattern from ³⁵Cl/³⁷Cl
This compound molecular ion[C₁₄H₁₂Cl₂Se₂]⁺•408 (major isotope)Often weak; complex isotopic pattern
4-chlorobenzylselanyl radical cation[C₇H₆ClSe]⁺•205 (major isotopes)Results from Se-Se bond cleavage

X-ray Crystallography of Related Diselenides and Their Coordination Complexes for Structural Insights

While a specific crystal structure for this compound has not been reported in the reviewed literature, X-ray crystallography studies on related organodiselenides provide valuable insights into the expected solid-state conformation. researchgate.net X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Other Advanced Spectroscopic Methods for Electronic Structure and Bonding Characterization

Beyond the core techniques, other spectroscopic methods can probe the electronic properties of this compound.

UV-Visible Spectroscopy: Diaryl and dibenzyl diselenides typically exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. The longest wavelength absorption, often appearing as a broad, low-intensity band above 300 nm, is generally attributed to the n → σ* electronic transition of the lone pair electrons on the selenium atoms to the antibonding orbital of the Se-Se sigma bond. The position and intensity of this band are sensitive to the substituents on the aromatic rings and the C-Se-Se-C dihedral angle.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transition energies. nih.gov For diselenides, computational models can help rationalize the relationship between the C-Se-Se-C dihedral angle and the observed spectroscopic properties, providing a deeper understanding of the molecule's electronic structure and conformational preferences. nih.gov

Computational and Theoretical Investigations of Bis 4 Chlorophenyl Methyl Diselane

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. While specific DFT studies on Bis[(4-chlorophenyl)methyl]diselane are not extensively documented in the available literature, the principles of this methodology can be understood from studies on analogous compounds containing the 4-chlorophenyl moiety.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine key electronic properties. kpru.ac.thsci-hub.sebohrium.com For instance, in studies of other 4-chlorophenyl-containing molecules, DFT has been used to calculate total energies, frontier molecular orbital (HOMO-LUMO) energies, and Mulliken atomic charges. kpru.ac.th The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a larger gap generally implies greater stability. researchgate.net

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net In related compounds, the negative potential is typically localized on electronegative atoms like chlorine and, in the case of diselanides, the selenium atoms, while positive potential is found around hydrogen atoms. researchgate.netresearchgate.net This information is vital for understanding intermolecular interactions and predicting reaction sites.

Table 1: Representative DFT-Calculated Parameters for a 4-Chlorophenyl-Containing Compound

ParameterCalculated ValueSignificance
Total Energy-59716.51 eV (B3LYP/6-311++G**)Indicates the overall stability of the molecule. kpru.ac.th
HOMO-LUMO Energy Gap3.65 eVRelates to chemical reactivity and kinetic stability. researchgate.net
Dipole Moment2.57 DebyeMeasures the polarity of the molecule. bohrium.comresearchgate.net

Note: The data presented in this table is for an analogous (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serves to illustrate the types of parameters obtained from DFT studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and intermolecular interactions. MD simulations on this compound would reveal the accessible conformations of the molecule by exploring its potential energy surface.

Furthermore, MD simulations can be used to study the intermolecular forces between molecules. The cohesive energy density (CED), which can be calculated from MD simulations, is a measure of the strength of these forces and is related to properties like the heat of vaporization. mdpi.com These simulations typically calculate non-bonding energies, which are the sum of van der Waals and electrostatic interactions. mdpi.com For instance, MD simulations have been used to study the interactions between other complex molecules and biological systems like DNA/RNA. sciepub.com

Quantum Chemical Calculations on Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. These methods can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a compound like this compound, quantum chemical calculations could be employed to study its synthesis, degradation, or its reactions with other molecules. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. Theoretical calculations can provide detailed geometric and energetic information about these transient species, which are often difficult to study experimentally.

For example, in the study of other complex molecules, quantum chemical methods have been used to investigate tautomerism and to corroborate experimentally determined structures. mdpi.com These calculations can also predict the feasibility of different reaction pathways and help in designing more efficient synthetic routes. The use of ab initio calculations can help in understanding the electronic state of molecules and their reactivity. researchgate.net

Molecular Docking Studies of this compound and Analogues with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or a nucleic acid.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These studies can guide the design of new analogues with improved binding affinity and selectivity.

Table 2: Examples of Biomolecular Targets for 4-Chlorophenyl-Containing Analogues in Docking Studies

Compound ClassBiomolecular TargetPDB IDReference
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivativesHuman mitochondrial branched-chain aminotransferase (BCATm)2A1H ijper.org
4, 4'-DiaminotriphenylmethanesProtein Kinases-
N'-arylidene pyrazole-3-carbohydrazidesCannabinoid receptor 1 (CB1R)- nih.gov
Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complexMacromolecules (unspecified)- researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation

In silico approaches for deriving Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are essential tools in medicinal chemistry for optimizing the biological activity of a series of compounds. These methods aim to correlate the chemical structure of a molecule with its biological activity using computational models.

For a class of compounds like the analogues of this compound, SAR studies can help identify the key structural features that are important for a particular biological effect. This can involve systematically modifying the structure, for example, by changing the substituents on the phenyl rings, and then using computational methods to predict the effect of these changes on activity.

Conformational analysis plays a significant role in SAR, as the three-dimensional shape of a molecule is often critical for its interaction with a biological target. nih.gov Computational studies can help to understand how structural modifications affect the preferred conformation and, consequently, the biological activity. By building a QSAR model, it is possible to predict the activity of novel compounds before they are synthesized, thus saving time and resources in the drug discovery process.

Reactivity and Mechanistic Transformations of Bis 4 Chlorophenyl Methyl Diselane

Selenium-Selenium Bond Cleavage Reactions and Radical Generation Pathways

The selenium-selenium (Se-Se) bond in diselenides is relatively weak and susceptible to cleavage under various conditions, leading to the formation of highly reactive selenyl radicals. In the case of dibenzyl diselenides, including Bis[(4-chlorophenyl)methyl]diselane, this cleavage can be initiated by thermal or photochemical stimuli.

Irradiation of dibenzyl diselenide with X-rays or UV light has been shown to induce homolytic cleavage of both the Se-C and Se-Se bonds, resulting in the formation of stable and metastable radical species. nih.govresearchgate.net High-resolution X-ray diffraction experiments on crystalline dibenzyl diselenide (BnSeSeBn) have provided direct evidence for X-ray-induced Se-C bond cleavage. nih.govresearchgate.net These studies, supported by DFT methods, have identified the formation of the BnSeSe• radical species. nih.govresearchgate.net It is therefore highly probable that this compound undergoes similar radical generation pathways upon irradiation, forming (4-ClC₆H₄CH₂)SeSe• and (4-ClC₆H₄CH₂)• radicals. The generation of these radical intermediates opens up pathways for various subsequent reactions, including radical-mediated carbon-carbon and carbon-heteroatom bond formations.

The table below summarizes the types of bond cleavage and the resulting radical species from dibenzyl diselenides, which serves as a model for this compound.

Cleavage TypeBondResulting Radical SpeciesInducing Condition
HomolyticSe-Se2 x (4-ClC₆H₄CH₂)Se•Heat, Light
HomolyticSe-C(4-ClC₆H₄CH₂)SeSe• + (4-ClC₆H₄CH₂)•X-ray, UV Light

Redox Chemistry of the Diselane (B1234466) Moiety

The selenium atom in this compound can exist in various oxidation states, making its redox chemistry a central aspect of its reactivity. The diselane moiety can be readily reduced or oxidized.

Reduction: The Se-Se bond is easily cleaved by reducing agents. For instance, the reductive cleavage of 1,2-bis[bis(4-chlorophenyl)methyl]diselane with sodium borohydride (B1222165) generates the corresponding selenide (B1212193) anion, (4-ClC₆H₄)₂CHSe⁻. This nucleophilic selenium species is a versatile intermediate for the synthesis of a variety of symmetrical and unsymmetrical selenides.

Oxidation: While specific oxidation studies on this compound are not extensively documented, the general behavior of diaryl and dialkyl diselenides suggests that they can be oxidized to seleninic acids or other oxidized selenium species. The redox chemistry of diphenyl diselenide has been studied in detail, providing insights into the potential oxidative pathways. acs.org The presence of electron-withdrawing chloro-substituents on the phenyl rings of this compound would likely influence its redox potential compared to unsubstituted dibenzyl diselenide.

Nucleophilic and Electrophilic Reactivity at Selenium Centers

The selenium atoms in this compound can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species.

Following reductive cleavage of the Se-Se bond, the resulting selenolate, (4-ClC₆H₄CH₂)Se⁻, is a potent nucleophile. It can react with a variety of electrophiles, such as alkyl halides, to form new carbon-selenium bonds. A study on a closely related compound, 1,2-bis[bis(4-chlorophenyl)methyl]diselane, demonstrated its reaction with various organic halides after reduction with sodium borohydride to yield α,ω-diselenoethers and selenides bearing ester functionality.

Conversely, the selenium atom can act as an electrophile. In the presence of oxidizing agents or Lewis acids, the diselenide can be activated to react with nucleophiles. Although less electrophilic than selenenyl halides (RSeX), diselenides can serve as a source of an electrophilic selenium moiety.

Reactions with Organometallic Species and Coordination Complex Formation

Organometallic reagents readily react with diselenides. Grignard reagents and organolithium compounds, for example, can cleave the Se-Se bond to form new carbon-selenium bonds.

Furthermore, diselenides can act as ligands in the formation of coordination complexes with various transition metals. While specific studies on the coordination chemistry of this compound are scarce, research on other organoselenium compounds, such as dibenzyl diselenide, indicates their ability to coordinate with metals like zinc. rsc.org The selenium atoms, with their lone pairs of electrons, can donate to the metal center, leading to the formation of stable complexes. The nature of the substituent on the benzyl (B1604629) group can influence the electronic properties of the selenium atom and thus the stability and structure of the resulting coordination complex.

Photoreactivity and Light-Induced Chemical Transformations

As mentioned in section 5.1, this compound is expected to be photoreactive. The absorption of UV or even visible light can provide the necessary energy to induce homolytic cleavage of the Se-Se and Se-C bonds. nih.govresearchgate.net

Studies on dibenzyl diselenide have shown that irradiation in the presence of oxygen can lead to the formation of benzaldehyde, indicating that the generated benzyl radicals can react with oxygen. lookchem.com In the absence of oxygen, other reaction pathways are observed. lookchem.com It is plausible that this compound would exhibit similar photoreactivity, potentially yielding 4-chlorobenzaldehyde (B46862) upon irradiation in an oxygen-containing atmosphere. The photochemically generated selenyl radicals can also participate in various addition and substitution reactions. mdpi.comnih.govnih.gov

The following table outlines the products of the photoreaction of dibenzyl diselenide, which can be extrapolated to predict the behavior of this compound.

ReactantIrradiation ConditionsProducts
Dibenzyl diselenide350 nm, in benzene (B151609), with O₂Benzaldehyde, Elemental Selenium lookchem.com
Dibenzyl diselenide350 nm, in benzene, without O₂Dibenzyl monoselenide lookchem.com

Advanced Applications of Bis 4 Chlorophenyl Methyl Diselane in Chemical Synthesis and Catalysis

Bis[(4-chlorophenyl)methyl]diselane as a Precursor for Diverse Organoselenium Compounds

This compound, specifically 1,2-bis[bis(4-chlorophenyl)methyl]diselane, serves as a valuable precursor for a range of synthetically important organoselenium compounds. The reactivity of the diselenide bridge (Se-Se bond) is central to its utility. This bond can be readily cleaved under reductive conditions to generate a highly reactive selenide (B1212193) anion.

A convenient and widely used method for this transformation involves the reduction of the diselenide with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as a mixture of ethanol (B145695) and dimethylformamide (DMF). This reaction proceeds under mild and neutral conditions, affording the corresponding bis(4-chlorophenyl)methylselenolate anion in situ.

This nucleophilic selenolate anion is a powerful building block for the synthesis of various organoselenium compounds. It can readily react with a variety of electrophilic reagents, particularly organic halides, through nucleophilic substitution reactions. This allows for the introduction of the bis(4-chlorophenyl)methylseleno moiety into a wide array of organic frameworks.

Table 1: Synthesis of Organoselenium Compounds from 1,2-bis[bis(4-chlorophenyl)methyl]diselane

Reactant Product Type Significance Reference
Various Organic Halides α,ω-diselenoethers Important intermediates in organic synthesis.

The resulting selenides and diselenoethers are themselves valuable intermediates for further chemical transformations. The ability to generate the reactive selenide anion from the stable diselenide precursor under mild conditions makes this compound a highly practical and versatile reagent in modern organoselenium chemistry.

Catalytic Roles of Diselenides and Related Selenium Species

Diorganyl diselenides and the selenium species derived from them have emerged as potent catalysts in a variety of organic transformations. nih.gov Their catalytic activity is primarily attributed to the ability of selenium to exist in multiple oxidation states, facilitating redox cycles. The use of selenium compounds in catalytic amounts is advantageous as it minimizes toxicity concerns and reduces the environmental impact. rsc.org

In recent years, organoselenium compounds, particularly diselenides, have been explored as organocatalysts for a range of reactions in fine chemical synthesis. nih.gov Their utility stems from their high efficacy, mild reaction conditions, and excellent selectivity.

A notable application of diselenide catalysis is in cyclization reactions. For instance, diaryl diselenides have been effectively used to catalyze the synthesis of various heterocyclic compounds. nih.gov While diphenyl diselenide is a commonly used catalyst in these transformations, the electronic and steric properties of the aryl group can be tuned to optimize catalytic activity. nih.gov It has been noted that in some cases, dialkyl diselenides, such as dibenzyl diselenide, are less efficient. nih.gov

The synergy between selenium compounds and transition metals has opened up new avenues in catalysis. Diselenides can act as ligands or react with metal centers to generate catalytically active species.

Iron-catalyzed reactions involving diselenides have been developed for the synthesis of various organoselenium compounds, including those with heterocyclic structures. mdpi.com For example, the combination of a diorganyl diselenide with an iron salt can promote the cyclization of acetylenic compounds. mdpi.comresearchgate.net

Copper-catalyzed reactions also represent a significant area of research. Copper(I) iodide (CuI) has been used in conjunction with diselenides for the synthesis of bis- and tris-selanyl alkenes from alkynyl carboxylic acids. mdpi.com Furthermore, gold-catalyzed diselenation of alkynes and allenes has been achieved, proceeding through a proposed Au(I)/Au(III) redox cycle where the selenium species acts as a mild oxidant. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions Involving Diselenides

Metal Catalyst Reactants Product Reference
Iron(III) chloride Diorganyl diselenides, Acetylenic compounds Heterocyclic organoselenium compounds mdpi.comresearchgate.net
Copper(I) iodide Diaryl diselenides, Alkynyl carboxylic acids Bis- and tris-selanyl alkenes mdpi.com

The intersection of photoredox catalysis and selenium chemistry has led to the development of novel and sustainable synthetic methodologies. rsc.org Selenium compounds can participate in light-driven processes, often in conjunction with a photocatalyst, to facilitate a variety of transformations.

For example, diphenyl diselenide has been used with photocatalysts like 2,4,6-tris(4-anisyl)pyrylium tetrafluoroborate (B81430) (TAPT) under blue light irradiation for the synthesis of lactones. rsc.org This approach utilizes air as a green oxidant. The photocatalytic cycle often involves the generation of a selenium-centered radical or a cationic species that drives the desired transformation. Dual catalytic systems, combining a photoredox catalyst and a selenium-π-acid catalyst, have been effectively employed for reactions such as the aerobic dehydrogenative lactonization of alkenoic acids. acs.org

Participation in the Synthesis of Complex Heterocyclic Scaffolds

The incorporation of selenium atoms into heterocyclic frameworks can lead to novel structures with interesting physicochemical and biological properties. researchgate.net Diselenides, including this compound, are key starting materials for the synthesis of these complex scaffolds.

The synthesis of selenium-containing heterocycles can be achieved through several strategies, including selenylation reactions, selenofunctionalization of pre-existing heterocycles, or cyclization reactions mediated by selenium reagents. researchgate.net For instance, the reaction of 1,3-diynes with dibutyl diselenide in the presence of an oxidant like Oxone® can lead to the formation of substituted selenophenes. The selectivity of these reactions can often be controlled by the reaction conditions.

Furthermore, the in situ generation of selenylating agents from diselenides has been employed in the synthesis of a variety of heterocyclic systems. For example, the reaction of 2-alkynylaniline derivatives with organic diselenides in the presence of an iron-iodine system can yield N-methyl-3-chalcogeno-indoles. mdpi.com The development of efficient methods for the synthesis of complex selenium heterocycles, such as di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles, from simple starting materials highlights the progress in this area. nih.govacs.org

Mechanistic Basis of Biological Activities Associated with Bis 4 Chlorophenyl Methyl Diselane Analogues

Antioxidant and Pro-oxidant Modulatory Mechanisms of Diselenides

Diselenides exhibit a paradoxical ability to act as both antioxidants and pro-oxidants, a duality that is highly dependent on factors such as their chemical structure, concentration, and the specific cellular environment. mdpi.comacs.org This dual role is central to their biological effects.

Diselenides can directly interact with reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes. nih.gov An excess of ROS can lead to oxidative stress, a condition implicated in a variety of diseases. nih.govnih.gov Diselenides can help maintain cellular redox homeostasis by scavenging these harmful species. mdpi.com

However, under certain conditions, diselenides can also promote a pro-oxidant state. This can occur through a futile cycle involving glutathione (B108866) (GSH), which leads to the generation of ROS. mdpi.com The balance between the antioxidant and pro-oxidant effects of diselenides is delicate and is influenced by the intracellular redox state and the levels of other antioxidant enzymes like thioredoxin reductase (TrxR). mdpi.com Some studies suggest that the pro-oxidant activity of certain diselenides, by inducing ROS, can lead to cellular damage and even trigger apoptosis in cancer cells. acs.org

A key antioxidant mechanism of diselenides is their ability to mimic the activity of the enzyme glutathione peroxidase (GPx). tmrjournals.comnih.gov GPx is a crucial enzyme that protects organisms from oxidative damage by catalyzing the reduction of hydroperoxides, using glutathione as a reducing agent. rsc.orgacs.org

Diselenides, like diphenyl diselenide, can catalytically scavenge peroxides in a manner similar to GPx. tmrjournals.comnih.gov The catalytic cycle involves the reaction of the diselenide with a thiol, such as glutathione, to form a selenol intermediate. tmrjournals.comacs.org This selenol then reacts with and neutralizes harmful hydroperoxides. acs.org The resulting selenenic acid is then reduced back to the selenol by another molecule of thiol, completing the catalytic cycle. tmrjournals.com The efficiency of this mimicry can be influenced by the chemical structure of the diselenide, with certain structural features enhancing their GPx-like activity. acs.org

Enzyme Inhibition and Modulation Pathways (e.g., δ-Aminolevulinic Acid Dehydratase)

Diselenides have been shown to inhibit the activity of certain enzymes, a mechanism that contributes to both their therapeutic and toxicological profiles. nih.govresearchgate.net A notable example is the inhibition of δ-aminolevulinic acid dehydratase (δ-ALAD).

δ-ALAD is a crucial enzyme in the heme biosynthesis pathway and is known to be sensitive to pro-oxidants. nih.govutah.edu It contains essential sulfhydryl (-SH) groups in its active site, making it a target for compounds that can interact with thiols. utah.edu Diselenides, such as diphenyl diselenide and its analogues including bis(4-chlorophenyl) diselenide, can inhibit δ-ALAD by oxidizing these critical cysteine residues. nih.govnih.gov

Molecular docking studies have provided insights into this inhibitory mechanism. nih.gov These studies suggest that the selenium atoms of the diselenide interact with the sulfhydryl groups of specific cysteine residues (Cys124 and Cys132) in the enzyme's active site. nih.gov This interaction leads to the formation of a disulfide bridge within the enzyme, rendering it inactive. nih.gov The inhibition of δ-ALAD can disrupt heme synthesis and lead to an accumulation of its substrate, δ-aminolevulinic acid, which can itself have pro-oxidant effects. researchgate.net

Molecular Interactions with Cellular Components and Macromolecules

The biological effects of diselenides are also a result of their direct interactions with various cellular components and macromolecules. rsc.orgmdpi.com A primary mode of interaction is through their reaction with thiol-containing molecules, such as proteins and low-molecular-weight thiols like glutathione. rsc.orgmdpi.com

The pharmacological and toxicological actions of many organoselenium compounds are believed to involve the reduction of the Se-Se bond by these endogenous thiols. rsc.org This reaction leads to the formation of a selenylsulfide (Se-S) bond, which can disrupt the normal function of the thiol-containing molecule. rsc.org This "thiol-modifier" effect is considered a key mechanism underlying their biological activity, potentially even more significant than their GPx-like activity in some contexts. rsc.org

Furthermore, diselenides can act as substrates for the enzyme thioredoxin reductase (TrxR). mdpi.com TrxR reduces the diselenide bond to form two molecules of selenol, which can then participate in various redox reactions within the cell. rsc.org The interaction with TrxR highlights the intricate relationship between diselenides and the cellular redox machinery. mdpi.com

Anti-inflammatory Signaling Pathway Modulation by Diselenides

Diselenides have demonstrated the ability to modulate various signaling pathways involved in inflammation. nih.govnih.gov For instance, diphenyl diselenide has been shown to possess anti-inflammatory properties by down-regulating the activation of macrophages, key immune cells in the inflammatory response. nih.govresearchgate.net

This modulation includes the inhibition of nitric oxide (NO) production and the suppression of reactive oxygen species (ROS) in activated macrophages. nih.govresearchgate.net Furthermore, some diselenides can influence the expression of inflammatory cytokines and modulate key signaling pathways like the NF-κB pathway. acs.orgnih.gov For example, certain nitro-substituted benzylic diselenides have been found to suppress NF-κB-mediated inflammation. acs.org Other organoselenium compounds, such as selenomethionine, have been shown to attenuate inflammation by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov

Larvicidal Mechanisms of Action for Related Diselenides

While specific studies on the larvicidal mechanisms of bis[(4-chlorophenyl)methyl]diselane are not extensively detailed, research on other compounds provides insights into potential modes of action against insect larvae, such as those of the mosquito Aedes aegypti. nih.govfrontiersin.org

The larvicidal activity of various natural and synthetic compounds often involves several mechanisms. nih.govmdpi.com One common target is the insect's nervous system, particularly the enzyme acetylcholinesterase (AChE). nih.govmdpi.com Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the larvae. mdpi.com

Another potential mechanism is the disruption of the octopaminergic system, which is crucial for various physiological processes in invertebrates. nih.gov Some compounds may also exert their larvicidal effects by inducing cytotoxicity, leading to cell necrosis in the larvae, or by interfering with vital metabolic pathways, such as cholesterol metabolism. nih.govmdpi.com Additionally, some larvicidal agents have been observed to cause physical damage to the larvae, particularly in the midgut region. frontiersin.org

In Vitro Selectivity Against Target Organisms

Analogues of this compound have demonstrated notable in vitro selectivity, particularly against fungal pathogens. Organoselenium compounds, as a class, exhibit a strong preference for antifungal activity over antibacterial activity. nih.gov This selectivity is a significant area of research, as it suggests the potential for developing new antifungal agents with potentially fewer off-target effects.

A large-scale screening of organoselenium compounds revealed that a remarkable percentage exhibited antifungal activity against representative strains of Candida and Cryptococcus, while showing minimal antibacterial effects. uq.edu.au For instance, in a screen of 233 organoselenium derivatives, 33% showed antifungal activity, a stark contrast to the 2% hit rate for non-selenium-containing organic compounds. uq.edu.au Furthermore, a high percentage of these active antifungal organoselenium compounds did not exhibit cytotoxicity against mammalian cell lines at similar concentrations, indicating a favorable selectivity profile. uq.edu.au

The antimicrobial mechanism is not fully elucidated but is thought to involve the induction of redox dyshomeostasis through the depletion of glutathione (GSH), overproduction of reactive oxygen species (ROS), and inhibition of essential sulfhydryl enzymes in the target organisms. nih.govnih.gov The differential susceptibility between fungi and bacteria may be attributed to differences in their cellular redox systems and membrane compositions. While some organoselenium compounds like ebselen (B1671040) have shown activity against bacteria such as Helicobacter pylori and Staphylococcus aureus by inhibiting thioredoxin reductase, this is not a universally observed effect across all organoselenium structures. sciforum.nettandfonline.com The general trend points towards a greater potency and broader spectrum against fungal species. nih.gov

It has been observed that many organoselenium compounds are particularly effective against Gram-positive bacteria and various fungal strains, while their activity against Gram-negative bacteria is often limited. researchgate.net This is consistent with findings that none of the active, non-toxic organoselenium compounds in a large screen showed activity against Gram-negative bacteria such as E. coli, A. baumannii, K. pneumoniae, and P. aeruginosa. nih.gov

The table below summarizes the in vitro antimicrobial selectivity observed for a range of organoselenium compounds, which provides a basis for the expected activity of this compound analogues.

Target Organism TypeGeneral Activity of Organoselenium AnaloguesPutative Mechanistic Basis
Fungi (e.g., Candida albicans, Cryptococcus neoformans)High activity and broad spectrum. nih.govuq.edu.aursc.orgInduction of redox imbalance, inhibition of sulfhydryl enzymes. nih.gov
Gram-positive bacteria (e.g., Staphylococcus aureus)Moderate to low activity. tandfonline.comresearchgate.netInhibition of specific enzymes like thioredoxin reductase. sciforum.net
Gram-negative bacteria (e.g., Escherichia coli)Generally low to no activity. nih.govDifferences in cell wall structure and efflux pump mechanisms.

Biochemical and Physiological Disruptions in Invertebrate Models

The mechanistic basis of the toxic effects of organoselenium compounds in invertebrate models, such as insects and helminths, is an area of ongoing investigation. While specific studies on this compound in these models are not extensively documented, the general mechanisms of organoselenium toxicity can be extrapolated.

The primary mode of action is believed to be the disruption of critical biochemical and physiological processes through the high reactivity of the selenium atom with sulfur-containing biomolecules. nih.gov This can lead to a range of debilitating effects, ultimately resulting in mortality or inhibition of development.

In insects, the insecticidal activity of various chemical compounds often involves targeting the nervous system. For instance, many synthetic insecticides act by inhibiting acetylcholinesterase, an enzyme crucial for the termination of nerve impulses. nih.gov Other targets include GABA-gated chloride channels and octopamine (B1677172) receptors. researchgate.net While not directly demonstrated for this compound, it is plausible that its analogues could interfere with these or other neurological targets in insects, given the neurotoxic potential of some selenium compounds.

For anthelmintic action, mechanisms can include the disruption of energy metabolism, interference with neuromuscular coordination, and damage to the cuticle. nih.gov The interaction of organoselenium compounds with thiol-containing enzymes is a key toxicological mechanism. nih.gov Many essential enzymes in invertebrates rely on free sulfhydryl groups for their activity. The formation of selenenyl-sulfide bonds between the selenium atom of the compound and cysteine residues in these enzymes can lead to their irreversible inhibition. nih.gov This disruption of enzymatic function can have widespread consequences on the organism's metabolism and survival.

The table below outlines potential biochemical and physiological disruptions in invertebrate models based on the known reactivity of organoselenium compounds.

Disrupted ProcessPotential Mechanism of ActionConsequence for Invertebrate
Enzyme Function Inhibition of thiol-dependent enzymes (e.g., those in energy metabolism or detoxification pathways) through selenenyl-sulfide bond formation. nih.govMetabolic collapse, increased susceptibility to other stressors.
Neurological Function Interference with neurotransmitter receptors or ion channels. researchgate.netParalysis, convulsions, death.
Redox Homeostasis Depletion of glutathione and generation of reactive oxygen species (ROS). nih.govOxidative stress, damage to cellular components.
Structural Integrity (In helminths) Potential disruption of proteins involved in maintaining the cuticle.Compromised physical protection, increased vulnerability.

Mechanistic Insights into Antinociceptive and Anti-hyperalgesic Properties

Analogues of this compound have shown promise as antinociceptive and anti-hyperalgesic agents. Studies on closely related compounds, such as bis(4-methylbenzoyl) diselenide, have provided valuable insights into the potential mechanisms underlying these effects. nih.gov

The antinociceptive action of these compounds appears to be multifactorial, involving the modulation of several key signaling pathways implicated in pain perception. A significant finding is that the antinociceptive effect of bis(4-methylbenzoyl) diselenide is not reversed by naloxone, an opioid receptor antagonist. nih.gov This indicates that the mechanism is independent of the opioid system, which is a desirable trait for new analgesics to avoid the side effects associated with opioid drugs.

Research suggests that the glutamatergic and nitrergic systems are key targets. The antinociception induced by bis(4-methylbenzoyl) diselenide in the glutamate (B1630785) test was reversed by pre-treatment with L-arginine, a precursor of nitric oxide (NO). nih.gov This points to an interaction with the NO signaling pathway, which is known to play a complex role in nociception.

Furthermore, these compounds have been shown to reduce nociception induced by various agents that act on specific receptors and signaling pathways, including:

Capsaicin: An agonist of the TRPV1 receptor, a key player in inflammatory and neuropathic pain. nih.gov

Bradykinin: A potent inflammatory mediator that activates nociceptors. nih.gov

Phorbol myristate acetate (B1210297) (PMA): An activator of protein kinase C (PKC), which is involved in the sensitization of nociceptors. nih.gov

8-bromo-cAMP: An activator of protein kinase A (PKA), another important enzyme in pain signaling. nih.gov

The ability of a single compound to attenuate the effects of these diverse nociceptive stimuli suggests that it may act on a common downstream signaling event or multiple targets within these pathways. The anti-hyperalgesic effects observed in models of inflammatory pain further support the involvement of these compounds in modulating inflammatory processes that lead to heightened pain sensitivity. nih.gov

The table below summarizes the key mechanistic insights into the antinociceptive and anti-hyperalgesic properties of diselenide analogues.

Nociceptive Pathway/MediatorEffect of Diselenide AnalogueImplied Mechanism
Glutamate Reduction of glutamate-induced nociception. nih.govModulation of the glutamatergic system.
Nitric Oxide (NO) Reversal of antinociception by an NO precursor. nih.govInterference with the NO signaling pathway.
TRPV1 Receptor (Capsaicin) Attenuation of capsaicin-induced pain. nih.govDownstream modulation of TRPV1 signaling.
Protein Kinase C (PMA) Reduction of PMA-induced nociception. nih.govInhibition of the PKC signaling cascade.
Opioid System No reversal of antinociception by naloxone. nih.govOpioid-independent mechanism of action.

In Vitro Cellular Responses and Molecular Efficacy Studies

The cellular and molecular effects of organoselenium compounds, including analogues of this compound, are largely dictated by their pro-oxidant capabilities at higher concentrations, leading to cytotoxic effects in various cell types, particularly cancer cells. mdpi.com

A primary cellular response to these compounds is the induction of oxidative stress. This is achieved through the depletion of intracellular glutathione (GSH), a key antioxidant, and the subsequent generation of reactive oxygen species (ROS). nih.govmdpi.com The interaction of the selenium atom with the thiol group of GSH can lead to the formation of a selenenyl-sulfide adduct, effectively removing GSH from its antioxidant role. This redox cycling can generate superoxide (B77818) radicals and hydrogen peroxide, leading to a state of oxidative stress. mdpi.com

The elevated levels of ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. This damage can trigger various cellular signaling pathways, ultimately leading to cell death, often through apoptosis. mdpi.com Indeed, some diselenide derivatives have been shown to induce apoptosis in cancer cell lines, accompanied by cell cycle arrest. mdpi.com

In the context of cancer therapy, some organoselenium compounds have shown synergistic effects when combined with conventional chemotherapy drugs. nih.gov The mechanism for this is not fully understood but may involve the inhibition of drug efflux pumps or the potentiation of ROS-mediated cell killing. nih.gov

The table below details the in vitro cellular responses and molecular efficacy of organoselenium analogues.

Cellular Response/Molecular EffectMechanistic Details
Induction of Oxidative Stress Depletion of glutathione (GSH) and generation of reactive oxygen species (ROS). nih.govmdpi.com
Apoptosis Induction Triggered by oxidative damage to cellular components. mdpi.com
Cell Cycle Arrest Halting of cell proliferation, often at the S and G2/M phases. mdpi.com
Inhibition of Thiol-Dependent Enzymes Covalent modification of cysteine residues in enzyme active sites. nih.gov
Synergism with Chemotherapeutics Potential inhibition of drug efflux pumps or enhancement of ROS production. nih.gov

Interactions of Bis 4 Chlorophenyl Methyl Diselane with Supramolecular Systems

Solubilization Behavior in Micellar Systems.nih.gov

The aqueous solubilization of 1,2-bis(bis(4-chlorophenyl)methyl)diselane has been systematically studied in various surfactant solutions. nih.gov The surfactants used include cationic types, such as hexadecyltrimethylammonium bromide (CTAB) and hexadecyltrimethylammonium chloride (CTAC), and a nonionic surfactant, polyoxyethylene(20)mono-n-hexadecyl ether (Brij 58). nih.gov These surfactants share the same hydrocarbon tail length, allowing for a comparative analysis of the head group's influence on solubilization. nih.gov

The efficiency of solubilization is quantified by two key parameters: the molar solubilization ratio (MSR) and the micelle-water partition coefficient (Km). The MSR represents the number of moles of the compound that can be solubilized by one mole of surfactant forming micelles, while Km indicates the partitioning preference of the compound between the micellar and aqueous phases.

Spectroscopic analyses, including UV-visible, FTIR, and fluorescence spectroscopy, alongside zeta potential measurements, have been employed to determine the location of the 1,2-bis(bis(4-chlorophenyl)methyl)diselane within the micelles. nih.gov These studies indicate that the compound is localized within the micellar core, away from the aqueous phase. nih.gov

Table 1: Molar Solubilization Ratio (MSR) and Micelle-Water Partition Coefficient (Km) of 1,2-bis(bis(4-chlorophenyl)methyl)diselane in Different Surfactant Systems

Surfactant SystemMolar Solubilization Ratio (MSR)Micelle-Water Partition Coefficient (Km) x 104
CTAB0.091.85
CTAC0.081.63
Brij 580.112.29
CTAB + Brij 58 (equimolar)0.153.12
CTAC + Brij 58 (equimolar)0.132.70
CTAB + CTAC + Brij 58 (equimolar)0.122.50

Data sourced from a 2010 study on the solubilization of 1,2-bis(bis(4-chlorophenyl)methyl)diselane. nih.gov

The composition of the surfactant system plays a crucial role in the solubilization efficiency of 1,2-bis(bis(4-chlorophenyl)methyl)diselane. nih.gov Experimental results demonstrate that equimolar mixtures of cationic and nonionic surfactants exhibit a synergistic effect, leading to a higher solubilization capacity compared to the individual surfactants. nih.gov Specifically, the combination of CTAB and Brij 58 showed the highest efficiency. nih.gov

In contrast, ternary mixtures of cationic-cationic-nonionic surfactants displayed an intermediate solubilization capacity, which was better than the single surfactants but less effective than the binary cationic-nonionic mixtures. nih.gov This suggests that the specific interactions and packing of the surfactant molecules in the mixed micelles are critical determinants of their ability to accommodate the bulky organoselenium compound. nih.gov The enhanced solubilization in mixed systems is attributed to the reduction in electrostatic repulsion between the ionic head groups and the increased volume of the hydrophobic core of the micelles. nih.gov

Formation of Inclusion Complexes and Host-Guest Interactions

There is no available scientific literature detailing the formation of inclusion complexes or host-guest interactions involving 1,2-bis(bis(4-chlorophenyl)methyl)diselane.

Self-Assembly Processes and Formation of Nanostructured Architectures

There is no available scientific literature describing the self-assembly processes or the formation of nanostructured architectures involving 1,2-bis(bis(4-chlorophenyl)methyl)diselane.

Future Research Directions and Emerging Perspectives for Bis 4 Chlorophenyl Methyl Diselane

Rational Design and Synthesis of Advanced Diselane (B1234466) Derivatives with Tuned Functionality

The foundational synthesis of Bis[(4-chlorophenyl)methyl]diselane has been established, involving the in-situ generation of a selenide (B1212193) anion from the diselenide, which can then react with various organic halides. researchgate.net This methodology opens the door to a vast library of symmetrical and unsymmetrical analogues. Future research will pivot from discovery to the rational design of new derivatives with precisely tuned properties.

By strategically modifying the molecular architecture, researchers can modulate the compound's electronic, steric, and bioactive characteristics. For instance, altering the substituents on the aromatic rings could significantly influence reactivity and biological targeting. acs.orgnih.gov The synthesis of derivatives with varied electronic properties (both electron-donating and electron-withdrawing groups) can be guided by established protocols for creating functionalized organoselenium compounds. researchgate.netmdpi.com The development of one-pot synthetic strategies and the use of novel catalytic systems, such as copper catalysis or photochemical reactions, could provide more efficient and environmentally benign routes to these advanced derivatives. researchgate.net

A key objective will be to construct a structure-activity relationship (SAR) database. This involves synthesizing a series of analogues and systematically evaluating how structural changes affect their chemical and biological functions.

Table 1: Potential Structural Modifications and Their Hypothesized Functional Impact

Structural Modification Target Functionality Hypothesized Impact Relevant Research Area
Introduction of nitro or cyano groups on the phenyl ring Enhanced Anticancer Potency Increased generation of reactive oxygen species (ROS); improved interaction with biological targets. acs.org Medicinal Chemistry
Addition of hydrophilic moieties (e.g., -OH, -COOH) Improved Aqueous Solubility Enhanced bioavailability for biological studies; potential for use in aqueous catalytic systems. Bio-organic Chemistry, Catalysis
Variation of the benzylic bridge Steric and Electronic Tuning Altered stability of catalytic intermediates; modified binding affinity to protein targets. Catalysis, Chemical Biology

Exploration of Novel Catalytic Transformations and Methodologies

Diorganyl diselenides are increasingly recognized as versatile catalysts in organic synthesis due to their ability to be oxidized to form highly reactive electrophilic selenium species. nih.govnih.gov These species can activate a wide range of substrates, facilitating complex molecular transformations under mild conditions. nih.gov A significant future avenue lies in exploring the catalytic potential of this compound and its rationally designed derivatives.

The general catalytic cycle involves the oxidation of the diselenide by a terminal oxidant, generating an active RSe+ species that initiates the desired chemical reaction before being regenerated. nih.govresearchgate.netrsc.org Research should focus on applying this principle to new and challenging synthetic problems. This includes leveraging the catalyst for various oxidative functionalizations, such as the epoxidation and dihydroxylation of olefins, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Furthermore, the development of asymmetric versions of these catalysts, perhaps by incorporating chiral auxiliaries into the diselenide structure, could open up pathways to enantioselective transformations, a highly sought-after goal in modern chemistry. researchgate.net

Table 2: Potential Catalytic Applications for this compound

Catalytic Transformation Substrate Class Potential Product Significance
Intramolecular Cyclization 2-Vinylanilides Indoles Sustainable synthesis of important nitrogen-containing heterocycles. nih.gov
Oxidative Cyclization N-Propargyl Enamines Functionalized Pyrroles Access to diverse heterocyclic scaffolds from simple starting materials. nih.gov
Selenocyclization Unsaturated Alcohols/Acids Cyclic Ethers/Lactones Key strategy for synthesizing oxygen-containing heterocycles. nih.govresearchgate.net

Deeper Elucidation of Complex Biological Mechanisms at the Molecular and Sub-cellular Levels

Organoselenium compounds, particularly diselenides, exhibit a wide spectrum of biological activities, including noteworthy anticancer properties. nih.govresearchgate.net Studies on structurally related benzylic diselenides have revealed that their efficacy often stems from their ability to induce intracellular reactive oxygen species (ROS). acs.org This elevation in ROS can trigger a cascade of cellular events, including oxidative stress, DNA damage, and the modulation of critical cell signaling pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to cancer cell death. acs.orgnih.gov

Future research must move beyond preliminary activity screening to a deep, mechanistic understanding of how this compound interacts with biological systems. A crucial hypothesis to test is whether this compound also functions as a pro-oxidant agent in cancer cells. This involves quantifying ROS production and assessing downstream consequences like mitochondrial dysfunction and cell cycle arrest. acs.orgresearchgate.net The presence of the Se-Se bond is thought to be critical for the antiproliferative activity of these compounds. acs.org

Advanced proteomic and metabolomic approaches will be essential to identify the specific molecular and protein targets of the compound within the cell. Understanding how it interacts with protein thiols and other cellular nucleophiles will be key to unraveling its complete mechanism of action. researchgate.net

Table 3: Experimental Workflow for Elucidating Biological Mechanisms

Research Question Experimental Technique Purpose Expected Information
Does the compound induce oxidative stress? ROS-sensitive fluorescent probes (e.g., DCFDA) To quantify intracellular ROS generation. Confirmation of pro-oxidant activity. acs.org
How does it affect cell signaling? Western Blotting / Phospho-protein arrays To measure the activation state of key kinases (e.g., Akt, ERK). Identification of inhibited or activated survival pathways. acs.org
What are the primary protein targets? Thermal Proteome Profiling (TPP) / Activity-Based Protein Profiling (ABPP) To identify direct binding partners of the compound in the cell. Unbiased discovery of molecular targets.

Integration with Advanced Materials Science for Functional Applications

The unique electronic and structural properties of organoselenium compounds make them attractive building blocks for advanced functional materials. rsc.orgmdpi.com A promising future direction is the integration of this compound and its derivatives into materials science applications. This could range from the development of novel heterogeneous catalysts to the creation of new conductive or optically active materials.

By anchoring the diselenide molecule onto solid supports like silica, polymers, or nanoparticles, it may be possible to create robust, recyclable heterogeneous catalysts. rsc.org This would combine the catalytic activity of the selenium center with the practical advantages of easy separation and reuse.

Furthermore, the field of organic electronics offers intriguing possibilities. While the parent compound is not a traditional conducting polymer precursor, its derivatives could be designed to self-assemble or polymerize into structures with interesting semiconductor or optical properties. Research into selenium-containing materials like tetraselenafulvalenes has paved the way for organic conductors and superconductors, providing a blueprint for how selenium chemistry can be harnessed for materials innovation. mdpi.com The solubilization of this compound in micellar systems has been studied, providing a basis for its incorporation into soft materials and nanostructured systems. researchgate.net

Methodological Advancements in Spectroscopic Characterization and Computational Modeling

As more complex derivatives of this compound are synthesized, the need for advanced analytical and predictive tools becomes paramount. While standard techniques like multinuclear NMR (¹H, ¹³C, ⁷⁷Se) and mass spectrometry are essential for initial characterization, a deeper understanding requires the synergy of experimental spectroscopy and high-level computational modeling. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a reliable tool for predicting the geometries, bond energies, and spectroscopic properties of organoselenium compounds. acs.orgresearchgate.net Future studies should routinely employ DFT calculations (e.g., at the B3PW91/6-311G(2df,p) level of theory) to rationalize experimental findings and predict the properties of yet-to-be-synthesized molecules. acs.orgresearchgate.net This predictive power can significantly accelerate the design-synthesis-test cycle.

Moreover, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for biological applications. nih.govnih.gov These in silico techniques can predict how a molecule might bind to a protein target and correlate its structural features with its biological activity, providing crucial guidance for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net

Table 4: Advanced Methodologies for Diselane Research

Methodology Application Area Information Gained
Density Functional Theory (DFT) Structural & Mechanistic Chemistry Optimized molecular geometries, bond dissociation energies, reaction pathways, predicted NMR shifts. acs.orgresearchgate.net
Molecular Docking Drug Design & Chemical Biology Prediction of binding modes and affinities of diselane derivatives to protein targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Medicinal Chemistry Correlation of structural descriptors with biological activity to guide lead optimization. nih.gov
⁷⁷Se Nuclear Magnetic Resonance (NMR) Synthesis & Characterization Direct observation of the selenium center, providing insight into its chemical environment and bonding. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Bis[(4-chlorophenyl)methyl]diselane, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution using sodium selenide (Na₂Se) and bis(4-chlorophenyl)methyl halides. Evidence from Kumar et al. (2015) highlights that controlling stoichiometry (1:2 ratio of Na₂Se to halide) and maintaining anhydrous conditions at 60–80°C in THF improves yields (>70%) . Side reactions, such as selenol intermediate oxidation, can be mitigated by inert gas purging.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using symmetry (e.g., aromatic protons at δ 7.2–7.4 ppm) and selenium coupling effects (e.g., Se-Se splitting in ¹H NMR) .
  • X-ray crystallography : Resolves Se-Se bond length (~2.32 Å) and confirms tetrahedral geometry around selenium .
  • Raman spectroscopy : Detects Se-Se stretching vibrations (~250–300 cm⁻¹), critical for distinguishing diselanes from monoselenides .

Q. How does this compound degrade under ambient conditions, and what stabilization methods are recommended?

The compound is prone to oxidation and photodegradation. Thermal gravimetric analysis (TGA) shows stability up to 150°C in nitrogen. Storage in amber vials under argon and addition of radical scavengers (e.g., BHT) suppress decomposition. Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model Se-Se bond dissociation energy (~45 kcal/mol) and electron-withdrawing effects of 4-chlorophenyl groups, which enhance electrophilicity. Solvent effects (e.g., DMF vs. toluene) can be simulated using COSMO-RS to optimize reaction pathways .

Q. How can contradictory NMR data for diselane derivatives be resolved?

Discrepancies in ¹H NMR (e.g., split vs. singlets for methylene protons) arise from dynamic effects like hindered rotation. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers, revealing true splitting patterns. Referencing deuterated solvents (e.g., DMSO-d₆) minimizes shifts .

Q. What strategies improve catalytic activity of diselane derivatives in redox reactions?

Ligand design (e.g., introducing electron-donating groups) modulates selenium’s redox potential. Cyclic voltammetry (CV) in acetonitrile shows reversible Se⁻/Se⁰ transitions at −0.8 V (vs. Ag/AgCl). Co-catalysts like TEMPO enhance turnover frequency by stabilizing radical intermediates .

Q. How does steric hindrance from 4-chlorophenyl groups affect diselane’s reactivity in polymer frameworks?

Steric bulk reduces chain mobility in polymers, as shown by DSC (glass transition temperature, T_g > 120°C). Small-angle X-ray scattering (SAXS) reveals lamellar spacing (~4.2 nm) in block copolymers, correlating with decreased cross-linking efficiency compared to less hindered analogs .

Methodological Considerations

  • Contradiction Analysis : Cross-validate NMR and X-ray data to resolve conformational ambiguities .
  • Thermal Stability : Use TGA-DSC under oxidative vs. inert atmospheres to distinguish thermal decomposition pathways .
  • Synthetic Optimization : Screen alternative selenium sources (e.g., KSeCN) to reduce halide byproducts .

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